molecular formula C8H8BN3O2 B2653584 (4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid CAS No. 1228182-97-5

(4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid

Cat. No.: B2653584
CAS No.: 1228182-97-5
M. Wt: 188.98
InChI Key: JGDSXNDHLOAJHG-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid (CAS 1228182-97-5) is a specialized aryl boronic acid integrating a 1,2,3-triazole heterocycle. This unique structure makes it a valuable building block in medicinal chemistry and chemical biology, particularly for the development of novel enzyme inhibitors. Boronic acids are widely recognized as key intermediates in organic synthesis, most notably in metal-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . Beyond its utility as a synthetic intermediate, this compound is of significant research interest due to the biological properties of its core components. Boronic acids can act as bioisosteres for carboxylic acids and possess unique Lewis acid characteristics, enabling them to form reversible complexes with biological nucleophiles, such as hydroxyl groups in enzyme active sites . This mechanism is the basis for several FDA-approved boronic acid drugs, such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . The incorporation of the 1,2,3-triazole ring further enhances the molecule's potential. This moiety is not only metabolically stable but can also participate in key molecular interactions, such as hydrogen bonding and dipole-dipole interactions, within enzyme active sites . Research into boronic acid transition state inhibitors (BATSIs) has demonstrated that scaffolds combining a boronic acid with a 1,4-disubstituted triazole ring can yield potent inhibitors of clinically relevant β-lactamase enzymes, which are a major cause of bacterial antibiotic resistance . The this compound structure, therefore, represents a privileged scaffold for designing new inhibitors aimed at overcoming this pressing healthcare challenge. This product is intended for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(triazol-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDSXNDHLOAJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2C=CN=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring.

    Attachment of the Boronic Acid Group: The phenyl ring with the triazole moiety can then be functionalized with a boronic acid group through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps involve optimizing reaction conditions to ensure high yield and purity, including the use of efficient catalysts and solvents that are suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The triazole ring can undergo reduction under specific conditions to form the corresponding amine.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid, have been explored for their potential as anticancer agents. The mechanism of action involves the inhibition of proteasomes, which are responsible for degrading proteins that regulate cell cycle progression. For instance, compounds that incorporate boronic acid moieties have shown promising results in halting the progression of cancer cells at the G2/M phase .

1.2 Antibacterial and Antiviral Properties

The compound exhibits notable antibacterial activity against resistant strains of bacteria. Research has shown that boronic acids can act as bioisosteres of carbonyl groups in β-lactam antibiotics, enhancing their binding affinity to β-lactamases. This property allows for the design of effective inhibitors against resistant bacterial strains . Additionally, this compound has demonstrated antiviral properties by inhibiting HIV replication through competitive inhibition of HIV-1 protease .

Organic Synthesis Applications

2.1 Catalysis in Organic Reactions

This compound plays a crucial role as a catalyst in various organic reactions. It is particularly effective in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient synthesis of 1,2,3-triazoles under mild conditions. This method is advantageous due to its high yield and straightforward product isolation .

Table 1: Summary of Catalytic Activities

Reaction TypeCatalyst UsedYield (%)Conditions
CuAACThis compound85%Room temperature
Synthesis of TriazolesCuSO4 + Phenylboronic acid90%Microwave irradiation at 125°C
C–N CouplingThis compound75%Solvent: H2O/iPrOH

Sensor Development

The unique properties of boronic acids allow for their use in sensor technology. This compound can be modified to create sensors that detect specific biomolecules or pathogens rapidly and sensitively. These sensors are crucial for early diagnosis in clinical settings .

Case Studies

Case Study 1: Synthesis of Triazoles Using Microwave Irradiation

A study demonstrated that using this compound in conjunction with CuSO4 under microwave conditions led to high yields of triazole derivatives within minutes. This method highlights the efficiency and rapid reaction times achievable with this compound .

Case Study 2: Antibacterial Efficacy Against Resistant Strains

Research involving the application of this compound showed significant antibacterial activity against Klebsiella pneumoniae strains resistant to conventional antibiotics. The compound restored susceptibility to β-lactam antibiotics when used in combination therapies .

Mechanism of Action

The mechanism of action of (4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the enzyme’s function. The triazole ring and boronic acid group play crucial roles in the binding interactions, contributing to the compound’s inhibitory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Structural Features Source
(4-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)phenyl)boronic acid (1c) C15H14BN3O2 234–235 89 Phenyl-triazole-boronic acid linkage
(2-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)boronic acid (8a) C15H14BN3O2 137–139 90 Benzyl-substituted triazole, ortho-boronic acid
(4-((4-(Pyren-1-yl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)boronic acid (15b) C29H22BN3O2 229–231 82 Bulky pyrenyl group, enhanced π-stacking
(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)boronic acid (8c) C15H14BN3O2 169–171 92 Benzyl-triazole, para-boronic acid

Key Observations:

  • Substituent Effects : Bulky groups (e.g., pyrenyl in 15b ) increase melting points due to enhanced intermolecular interactions .
  • Positional Isomerism : Ortho-substituted analogs (e.g., 8a ) exhibit lower melting points than para-substituted counterparts (e.g., 1c ), likely due to reduced crystallinity .
  • Synthetic Yields : Most analogs achieve >85% yield via CuAAC or Suzuki couplings, highlighting robust synthetic routes .

Reactivity and Stability

  • Boronic Acid Reactivity : The boronic acid group in (4-(1H-1,2,3-triazol-1-yl)phenyl)boronic acid enables efficient Suzuki-Miyaura couplings, similar to simpler arylboronic acids. However, electron-withdrawing triazole groups may slightly reduce reactivity compared to phenylboronic acid .

Click Chemistry (CuAAC)

  • Target Compound : Synthesized via CuAAC between 4-azidophenylboronic acid and terminal alkynes, followed by deprotection .
  • Analog-Specific Modifications :
    • Benzyl Derivatives (8a–c) : Introduce benzyl azides for triazole alkylation .
    • Pyrenyl Derivatives (15b) : Use pyrenyl acetylene to enhance π-conjugation .

Suzuki-Miyaura Cross-Coupling

  • Boronic Acid as Coupling Partner : The boronic acid group enables diversification. For example, coupling with iodotriazoles yields ethynyl-substituted analogs (e.g., 10f–g in ) .

Critical Analysis of Key Differences

Parameter This compound Closest Analog: (4-Phenyltriazolyl)methyl-boronic acid (1c) Pyrenyl-Substituted Analog (15b)
Melting Point Not explicitly reported 234–235°C 229–231°C
Reactivity Moderate Suzuki coupling efficiency Similar Reduced (steric hindrance)
Applications Bioconjugation, drug scaffolds Drug discovery Optoelectronics
Synthetic Complexity Low (2-step click chemistry) Low High (pyrenyl handling)

Biological Activity

(4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its role as an inhibitor in antimicrobial resistance, anticancer activity, and potential applications in enzyme inhibition.

Chemical Structure and Properties

The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. The incorporation of a triazole ring enhances the compound's biological activity by providing additional sites for interaction with biological targets.

Antimicrobial Activity

Boronic acids have emerged as promising candidates in combating antimicrobial resistance. This compound has shown potential as an inhibitor of class A β-lactamases, particularly KPC-2, which is responsible for resistance to β-lactam antibiotics. In vitro studies indicate that this compound can effectively inhibit the enzymatic activity of KPC-2, thus restoring the efficacy of β-lactam antibiotics against resistant strains .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MV4-11 (acute myeloid leukemia). The compound exhibited a notable cytotoxic effect with IC50 values indicating significant antiproliferative activity. Specifically, it demonstrated an IC50 of 18.76 µg/mL against MCF-7 cells .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been tested for its activity against several enzymes:

  • Acetylcholinesterase : Moderate inhibition with an IC50 of 115.63 µg/mL.
  • Butyrylcholinesterase : High inhibition with an IC50 of 3.12 µg/mL.
  • Urease : Strong inhibition with an IC50 of 1.10 µg/mL.
    These activities suggest potential applications in treating neurodegenerative diseases and other conditions where these enzymes play a critical role .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities through MTT assays. The results indicated that modifications to the triazole or phenyl rings could enhance potency against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the triazole ring significantly influence the compound's biological activity. For example, introducing electron-withdrawing groups increased cytotoxicity against cancer cells while maintaining selectivity towards bacterial enzymes .

Data Summary

Activity TypeTargetIC50 Value
AntimicrobialKPC-2 β-lactamaseEffective Inhibitor
AnticancerMCF-7 Cells18.76 µg/mL
Acetylcholinesterase-115.63 µg/mL
Butyrylcholinesterase-3.12 µg/mL
Urease-1.10 µg/mL

Q & A

Q. What are the optimal synthetic routes for (4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Terminal alkynes (e.g., ethynylphenylboronic acid derivatives) react with azides under mild conditions (room temperature, aqueous/organic solvent mixtures) to regioselectively form 1,4-substituted triazoles. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product .

Q. How should purification and characterization be performed for this boronic acid-triazole hybrid?

Post-synthesis, use recrystallization (e.g., ethanol/water mixtures) or flash chromatography. Characterization requires 1H^1H/13C^{13}C NMR to confirm triazole and boronic acid moieties. X-ray crystallography (refined via SHELXL) resolves ambiguities in stereochemistry or hydrogen bonding interactions .

Q. What handling and storage protocols are recommended for this compound?

Store under inert gas (argon) at 2–8°C to prevent boronic acid dehydration. Use anhydrous solvents (DMF, THF) for reactions, and avoid prolonged exposure to moisture to minimize formation of boroxines .

Q. Which analytical methods ensure purity and structural fidelity?

Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) for purity assessment. FT-IR confirms boronic acid B-O and triazole C-N stretches. For crystalline samples, single-crystal XRD (refined with SHELXL) provides definitive structural validation .

Advanced Research Questions

Q. How can conflicting NMR and crystallographic data be resolved for this compound?

Discrepancies between solution-state NMR and solid-state XRD often arise from dynamic effects (e.g., rotational isomerism). Perform variable-temperature NMR to detect conformational exchange. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium states. SHELXL refinement of XRD data can resolve bond-length anomalies caused by crystal packing .

Q. What strategies enhance the bioactivity of derivatives via structural modification?

Introduce substituents via Suzuki-Miyaura coupling on the phenylboronic acid moiety. For example, electron-withdrawing groups (e.g., trifluoromethyl, as in ) improve metabolic stability, while hydrophilic groups (e.g., acetamido, ) enhance solubility. Biological assays (e.g., enzyme inhibition) guide iterative optimization .

Q. How does the boronic acid group influence cross-coupling reactivity?

The boronic acid acts as a nucleophile in Pd-catalyzed couplings. Its reactivity depends on pH: in basic conditions (pH 8–10), the tetrahedral boronate form predominates, enhancing transmetalation efficiency. Kinetic studies (e.g., 11B^{11}B NMR monitoring) reveal intermediate species during coupling with aryl halides .

Q. What stability challenges arise under physiological conditions?

The compound may undergo hydrolysis (forming boroxines) or bind to serum proteins. Stability assays (e.g., LC-MS in PBS at 37°C) quantify degradation. Pro-drug strategies (e.g., ester-protected boronic acids, ) mitigate instability while retaining target affinity .

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